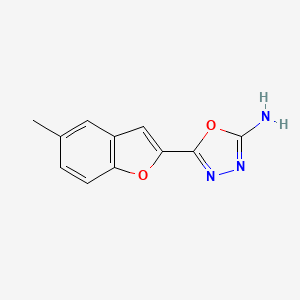

5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-methylbenzofuran moiety at the 5-position and an amine group at the 2-position.

This compound is synthesized via condensation reactions involving substituted aldehydes and oxadiazole precursors. For example, similar derivatives are prepared by refluxing 5-phenyl-1,3,4-oxadiazole-2-amine with substituted aldehydes (e.g., furan-2-aldehyde) in DMF under acidic conditions, followed by recrystallization .

Properties

IUPAC Name |

5-(5-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-6-2-3-8-7(4-6)5-9(15-8)10-13-14-11(12)16-10/h2-5H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBHUDJZYWMQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1-benzofuran-2-carboxylic acid hydrazide with a suitable nitrile or ester, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties .

Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activity, including anticancer and antimicrobial properties. These activities are attributed to the compound’s ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, the compound’s unique chemical properties make it a candidate for use in the development of new polymers and other advanced materials.

Mechanism of Action

The biological activity of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is primarily due to its interaction with specific molecular targets. For instance, its anticancer activity is linked to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . The compound also inhibits the release of proinflammatory cytokines, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazol-2-amine Derivatives

Key Observations

Substituent Effects on Bioactivity :

- Aromatic Groups : Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen bonding with enzymes like GSK-3β, while electron-donating groups (e.g., methoxy in ) improve solubility.

- Alkyl Chains : Long alkyl chains (e.g., dodecyl in ) increase lipophilicity, aiding membrane penetration for cholinesterase inhibition .

- Heterocyclic Moieties : Indole () and benzofuran groups (target compound) introduce planar aromatic systems for DNA intercalation or kinase binding.

Synthetic Methodologies :

- Acid-Catalyzed Condensation : Used for furan- and benzofuran-containing derivatives (yields >85%) .

- Photocatalytic Cyclization : Visible-light-driven synthesis achieves high yields (92–94%) for halogenated derivatives .

Toxicity and Safety :

- Fluorophenyl derivatives (e.g., ) are marked as irritants, while alkylated analogs (e.g., ) show low acute toxicity. Thiazole-containing derivatives (e.g., ) require strict handling due to reactive thiol groups.

Table 2: Comparative Physicochemical Data

Biological Activity

5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with an oxadiazole ring, contributing to its unique chemical and biological properties. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on several enzymes, including:

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 25.0 |

| Compound B | Caco-2 (colon cancer) | 30.5 |

| Compound C | 3T3-L1 (mouse embryo) | 40.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Candida albicans | 25.0 |

These results indicate the potential for developing new antimicrobial therapies based on this compound .

Case Studies

A study explored the synthesis and biological evaluation of various benzofuran derivatives containing oxadiazole rings. Among these, one derivative exhibited an IC50 value of approximately -fold lower than acarbose in α-glucosidase inhibition assays. This highlights the potential for structural modifications to enhance biological activity .

Another research effort focused on the interaction of oxadiazole derivatives with protein targets related to cancer and inflammation. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine be optimized for yield and purity?

- Methodology :

- Start with 5-methyl-1-benzofuran-2-carboxylic acid hydrazide as the precursor. React it with cyanogen bromide (BrCN) in methanol under reflux to form the oxadiazole ring via cyclization .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

- Optimize reaction time (4–6 hours) and temperature (60–80°C) to minimize side products like open-chain thiosemicarbazides .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzofuran) and oxadiazole C=N peaks (δ 160–165 ppm) .

- FTIR : Confirm NH₂ stretches (~3350 cm⁻¹), C=N (1610–1650 cm⁻¹), and benzofuran C-O-C (1240–1280 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions and validate molecular weight (e.g., calculated m/z 257.08 for C₁₁H₁₀N₃O₂) .

Q. How can in vitro antimicrobial activity be evaluated?

- Methodology :

- Disk Diffusion Assay : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using 100 µg/mL compound-loaded disks. Measure inhibition zones (≥15 mm indicates activity) .

- MIC Determination : Use broth microdilution (CLSI guidelines). MIC values <50 µg/mL suggest potent activity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Cross-validate assays: Compare disk diffusion (qualitative) with MIC (quantitative) to rule out false positives .

- Assess compound stability via HPLC post-bioassay to confirm intact structure .

- Use molecular docking (e.g., AutoDock Vina) to verify target binding (e.g., E. coli DNA gyrase) and correlate with experimental IC₅₀ values .

Q. How does the methyl-benzofuran substituent influence bioactivity compared to other aryl groups?

- Structure-Activity Relationship (SAR) :

- Compare MIC values of methyl-benzofuran derivatives with phenyl, 4-chlorophenyl, and pyridyl analogs (see Table 1).

- Table 1 : Antimicrobial Activity of Analogues

| Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| 5-Methyl-benzofuran | 12.5 µg/mL | 25 µg/mL |

| 4-Chlorophenyl | 25 µg/mL | 50 µg/mL |

| Pyridin-2-yl | 6.25 µg/mL | 12.5 µg/mL |

- The methyl-benzofuran group enhances lipophilicity, improving membrane penetration but reducing solubility .

Q. What crystallographic insights explain its molecular interactions?

- Methodology :

- Perform X-ray diffraction (single-crystal) to analyze dihedral angles between benzofuran and oxadiazole rings (e.g., ~5° for optimal planar stacking) .

- Identify intermolecular H-bonds (N–H⋯N, 2.8–3.1 Å) and π-π interactions (3.3–3.5 Å) critical for crystal packing and stability .

Q. How can in vivo pharmacokinetics be assessed for therapeutic potential?

- Methodology :

- ADMET Profiling : Use Caco-2 cells for permeability (Papp >1×10⁻⁶ cm/s). Predict hepatic metabolism via CYP450 isoform assays .

- Mouse Models : Administer 10 mg/kg IV/orally. Measure plasma half-life (t₁/₂) via LC-MS/MS. A t₁/₂ >4 hours supports sustained activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.